molecular formula C19H22BrN5O2 B2603962 9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-33-6

9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2603962
CAS RN: 876151-33-6
M. Wt: 432.322
InChI Key: ZUDUCDZLFDOZNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22BrN5O2 and its molecular weight is 432.322. The purity is usually 95%.
BenchChem offers high-quality 9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurodegenerative Diseases

Research has shown that derivatives of tetrahydropyrimido[2,1-f]purinediones exhibit potential as multi-target drugs for the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's. These compounds interact with adenosine receptors and inhibit monoamine oxidases (MAOs), suggesting their use in developing treatments that could offer additive or synergistic effects in vivo (Koch et al., 2013).

Anticancer Activity

A novel series of fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives showed potent anti-proliferative activity against several human cancer cell lines. These findings indicate the compound's potential as an anticancer agent, offering a basis for further exploration of its therapeutic efficacy (Sucharitha et al., 2021).

Adenosine Receptor Antagonism

Compounds based on the pyrido[2,1-f]purine-2,4-dione structure were found to be highly potent antagonists of the human A3 adenosine receptor. This suggests their potential application in designing new therapies that target adenosine receptors, relevant for conditions where modulation of adenosine receptor activity is beneficial (Priego et al., 2002).

Molecular Modeling and Synthesis for Anticancer Activity

Design and synthesis of purine-diones and pyridopyrimidine-diones based on molecular modeling revealed compounds with significant anticancer activity. This research underscores the compound's utility in creating new anticancer therapies, highlighting its broad potential in medicinal chemistry (Hayallah, 2017).

Safety And Hazards

The safety and hazards of a compound depend on its reactivity and biological activity. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

properties

IUPAC Name

9-(4-bromophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O2/c1-4-9-23-17(26)15-16(22(3)19(23)27)21-18-24(10-12(2)11-25(15)18)14-7-5-13(20)6-8-14/h5-8,12H,4,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDUCDZLFDOZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=C(C=C4)Br)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-bromophenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

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